![molecular formula C14H18I2N2O2 B14225282 1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide CAS No. 583823-77-2](/img/structure/B14225282.png)
1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a bipyridine core substituted with hydroxyethoxyethyl groups and iodide ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide typically involves the reaction of bipyridine with 2-(2-chloroethoxy)ethanol under specific conditions. The process can be summarized as follows:
Reactants: Bipyridine and 2-(2-chloroethoxy)ethanol.
Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Procedure: The mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethoxyethyl groups can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of bipyridine-based compounds with different substituents.
科学的研究の応用
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, its mechanism of action may involve binding to specific proteins or nucleic acids, leading to changes in their structure and function. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide can be compared with other similar compounds, such as:
4,4’-Bipyridine: A simpler bipyridine derivative without the hydroxyethoxyethyl groups.
2,2’-Bipyridine: Another bipyridine derivative with a different substitution pattern.
1,10-Phenanthroline: A related compound with a similar structure but different chemical properties.
The uniqueness of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
583823-77-2 |
|---|---|
分子式 |
C14H18I2N2O2 |
分子量 |
500.11 g/mol |
IUPAC名 |
2-[2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)ethoxy]ethanol;diiodide |
InChI |
InChI=1S/C14H17N2O2.2HI/c17-10-12-18-11-9-16-7-3-14(4-8-16)13-1-5-15-6-2-13;;/h1-8,17H,9-12H2;2*1H/q+1;;/p-1 |
InChIキー |
LCIGFMAMXBVQJH-UHFFFAOYSA-M |
正規SMILES |
C1=C[NH+]=CC=C1C2=CC=[N+](C=C2)CCOCCO.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


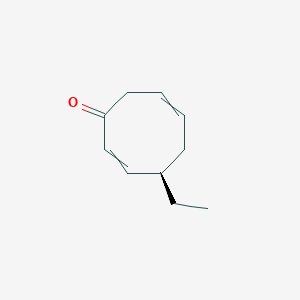
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)

![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
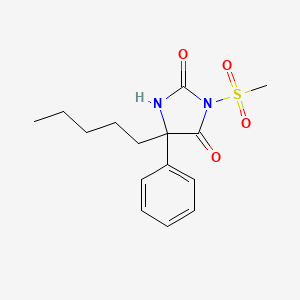
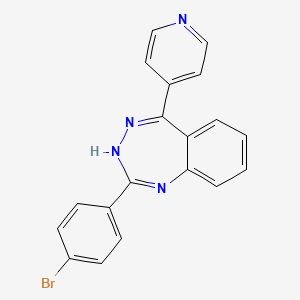
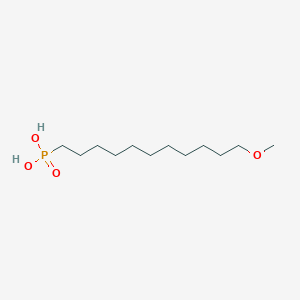

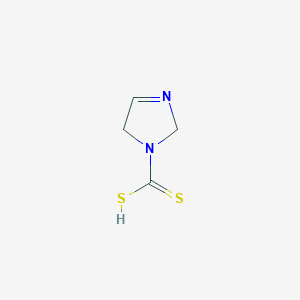
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
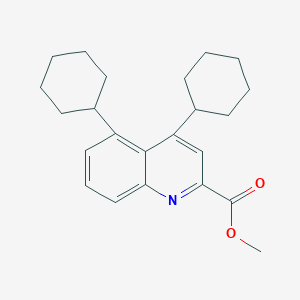
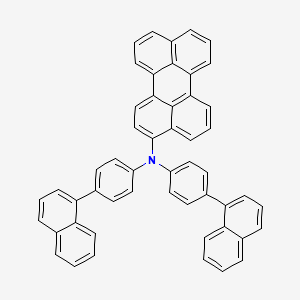
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
